molecular formula C21H18ClN5O2 B11288300 2-Benzyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-Benzyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11288300
M. Wt: 407.9 g/mol
InChI Key: VBQXYEIWZMDOHT-UHFFFAOYSA-N
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Description

2-Benzyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a methyl group attached to a dihydropurinoimidazole core. The compound’s structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.

    Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions using benzyl chloride and 4-chlorophenyl chloride, respectively.

    Methylation: The methyl group is added via methylation reactions using methyl iodide or similar reagents.

    Cyclization: The final step involves cyclization to form the dihydropurinoimidazole ring system under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride and 4-chlorophenyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Benzyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
  • 2-Benzyl-6-(4-bromophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
  • 2-Benzyl-6-(4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Uniqueness

The uniqueness of 2-Benzyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

2-benzyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H18ClN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-5-3-2-4-6-14)26-12-11-25(20(26)23-18)16-9-7-15(22)8-10-16/h2-10H,11-13H2,1H3

InChI Key

VBQXYEIWZMDOHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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